2'-iso-Propoxy-2-methylpropiophenone

描述

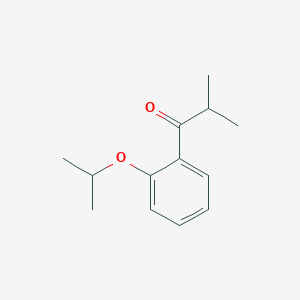

2'-iso-Propoxy-2-methylpropiophenone is a substituted propiophenone derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 2' position of the benzene ring and a methyl group (-CH₃) at the 2-position of the propanone chain. This compound belongs to the aryl alkyl ketone family, where electronic and steric effects of substituents significantly influence its physicochemical properties and reactivity.

属性

IUPAC Name |

2-methyl-1-(2-propan-2-yloxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)13(14)11-7-5-6-8-12(11)15-10(3)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZAGKNMGDPYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Propoxy-2-methylpropiophenone typically involves the alkylation of 2-methylpropiophenone with iso-propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2’-iso-Propoxy-2-methylpropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

2’-iso-Propoxy-2-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: 2’-iso-Propoxy-2-methylbenzoic acid.

Reduction: 2’-iso-Propoxy-2-methylpropiophenol.

Substitution: 4-bromo-2’-iso-Propoxy-2-methylpropiophenone.

科学研究应用

2’-iso-Propoxy-2-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2’-iso-Propoxy-2-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Substituent Position and Steric Effects

- 3'-iso-Propoxy-2-methylpropiophenone (CAS Ref: 10-F394069 ): This positional isomer differs in the placement of the isopropoxy group (3' vs. 2' position).

- 2'-Methylpropiophenone (CAS 2040-14-4 ): Lacking the isopropoxy group, this compound exhibits simpler electronic effects, with the methyl group at the 2' position primarily inducing steric hindrance. Its molecular weight (148.205 g/mol) is lower than 2'-iso-Propoxy-2-methylpropiophenone, suggesting differences in solubility and volatility.

Functional Group Modifications

- Propofol-Related Ethers (e.g., 2,6-Diisopropylphenyl isopropylether ): These compounds share the isopropoxy ether motif but lack the ketone functionality.

Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate :

This analog replaces the isopropoxy group with a sulfanyl-oxo-acetate chain, introducing hydrogen-bonding capacity and altering lipophilicity. Such modifications could impact bioavailability in pharmacological contexts.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Research Findings and Implications

- Reactivity Trends: The electron-donating isopropoxy group in this compound may activate the benzene ring toward electrophilic substitution at the para position, whereas the methyl group on the propanone chain could hinder nucleophilic attack at the carbonyl carbon.

- Pharmacological Potential: Structural similarities to Propofol derivatives suggest possible sedative or anesthetic properties, though the ketone group introduces metabolic liabilities (e.g., susceptibility to reductase enzymes).

生物活性

2'-iso-Propoxy-2-methylpropiophenone is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure:

The chemical formula for this compound is C13H18O2. It features an iso-propoxy group attached to a methylpropiophenone backbone, which influences its steric and electronic properties.

Synthesis:

The compound is synthesized through the alkylation of 2-methylpropiophenone with iso-propyl bromide in the presence of a base like potassium carbonate, typically in organic solvents such as acetone or dimethylformamide under reflux conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can result in:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Signal Transduction Modulation: By interacting with cellular receptors, it may influence signal transduction pathways, affecting gene expression and cellular responses.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes:

| Enzyme | Activity | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| Aldose Reductase | Moderate inhibition | |

| Lipoxygenase | Potential inhibitory effects |

These interactions suggest that the compound could be explored further for therapeutic uses, particularly in conditions related to metabolic disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate that at certain concentrations, the compound exhibits low cytotoxicity towards human cell lines, making it a candidate for further pharmacological exploration.

Comparative Analysis

When compared to similar compounds such as 2-Hydroxy-2-methylpropiophenone and 2-Methoxy-2-methylpropiophenone, this compound demonstrates unique properties due to its iso-propoxy substituent. This structural feature enhances its reactivity and specificity towards certain biological targets.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-methylpropiophenone | Hydroxy group | Moderate enzyme inhibition |

| 2-Methoxy-2-methylpropiophenone | Methoxy group | Low cytotoxicity |

| This compound | Iso-propoxy group | Significant enzyme inhibition |

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Case Study on Enzyme Inhibition:

A study focused on the inhibition of cytochrome P450 enzymes demonstrated that the compound could reduce the metabolism of certain drugs, suggesting potential implications for drug interactions in therapeutic settings. -

Case Study on Cytotoxicity:

Another investigation assessed the cytotoxic effects on human liver cancer cell lines. Results indicated that while high concentrations led to cell death, lower concentrations were relatively safe, indicating a dose-dependent effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。